6beta-Hydroxydexamethasone 6beta-Hydroxydexamethasone 6β-hydroxy Dexamethasone is a metabolite of dexamethasone that is more hydrophilic than the parent compound. Dexamethasone is metabolized by CYP3A4; therefore, quantification of the dexamethasone metabolites, 6α- and 6β-hydroxy dexamethasone, can be used to determine CYP3A4 enzyme activity in humans. The formation of 6-hydroxy dexamethasone metabolites is species-specific, with hamsters producing the highest amount. In rats, dexamethasone hydroxylation is sex-specific, with male rats producing metabolites in similar ratios to humans and female rats producing fewer hydroxylated metabolites than male rats.
The hydrophilic metabolite of Dexamethasone.
Brand Name: Vulcanchem
CAS No.: 55879-47-5
VCID: VC21349703
InChI: InChI=1S/C22H29FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,16-17,24,26-27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16-,17+,19+,20+,21+,22+/m1/s1
SMILES: CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O
Molecular Formula: C22H29FO6
Molecular Weight: 408.5 g/mol

6beta-Hydroxydexamethasone

CAS No.: 55879-47-5

Cat. No.: VC21349703

Molecular Formula: C22H29FO6

Molecular Weight: 408.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

6beta-Hydroxydexamethasone - 55879-47-5

CAS No. 55879-47-5
Molecular Formula C22H29FO6
Molecular Weight 408.5 g/mol
IUPAC Name (6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C22H29FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,16-17,24,26-27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16-,17+,19+,20+,21+,22+/m1/s1
Standard InChI Key RVBSTEHLLHXILB-QODHSQIYSA-N
Isomeric SMILES C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)O
SMILES CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O
Canonical SMILES CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O
Appearance Off-White to Pale Yellow Solid
Melting Point >214°C (dec.)

Chemical Properties and Structure

6beta-Hydroxydexamethasone is characterized by the following properties:

PropertyValue
CAS Number55879-47-5
Molecular FormulaC22H29FO6
Molecular Weight408.46 g/mol
IUPAC Name(6β, 11β, 16α)-9-Fluoro-6, 11, 17, 21-tetrahydroxy-16-methylpregna-1, 4-diene-3, 20-dione

The compound is structurally similar to dexamethasone but contains an additional hydroxyl group at the 6-beta position of the steroid nucleus. This structural modification significantly affects its physicochemical properties, making it more hydrophilic than the parent compound dexamethasone . The 6-beta hydroxylation represents one of the main metabolic pathways for dexamethasone in humans, resulting in this important metabolite.

Metabolic Formation and Pathways

Enzymatic Processes

6beta-Hydroxydexamethasone formation occurs primarily in the liver through enzymatic processes involving cytochrome P450 enzymes. Research has conclusively demonstrated that the formation of this metabolite is specifically catalyzed by the CYP3A4 isoform of cytochrome P450 . This finding is significant as it allows for the use of 6beta-Hydroxydexamethasone as a biomarker for CYP3A4 activity in humans.

Studies involving human liver microsomal incubations have revealed the kinetic parameters of this metabolic process. The mean Km values for 6beta-hydroxydexamethasone formation were determined to be 23.2 ± 3.8 microM, with corresponding Vmax values of 14.3 ± 9.9 pmol × min(-1) mg protein(-1) . These kinetic parameters provide valuable insights into the efficiency and capacity of the hydroxylation process.

Metabolic Pathway Relationships

In addition to 6beta-Hydroxydexamethasone, other metabolites identified in human liver microsomal studies include 6alpha-hydroxydexamethasone, 6-hydroxy-9alpha-fluoro-androsta-1,4-diene-11beta-hydroxy-16alpha-methyl-3,17-dione (6-hydroxy-9alpha-F-A), and 9alpha-fluoro-androsta-1,4-diene-11beta-hydroxy-16alpha-methyl-3,17-dione (9alpha-F-A) . These findings suggest that dexamethasone undergoes multiple metabolic transformations, with 6beta-hydroxylation representing one of the major pathways.

The formation of these metabolites exhibits considerable interindividual variability, which may contribute to differences in dexamethasone response among patients. Correlation analysis has revealed a significant relationship between the rate of 6beta-Hydroxydexamethasone formation and the relative expression of CYP3A4 (r = 0.74, P = 0.003), further confirming the role of this enzyme in the metabolic process .

Pharmacological Properties

Effects on the Hypothalamic-Pituitary-Adrenal Axis

6beta-Hydroxydexamethasone demonstrates significant pharmacological activity, particularly in relation to the hypothalamic-pituitary-adrenal (HPA) axis. Experimental studies in rats have shown that when administered subcutaneously at a dose of 1 mg/kg, this metabolite completely suppressed corticosterone production for at least three hours . This finding indicates that 6beta-Hydroxydexamethasone retains substantial glucocorticoid activity, similar to its parent compound.

The ability of 6beta-Hydroxydexamethasone to suppress the HPA axis has important implications for understanding the pharmacological effects of dexamethasone, particularly in the context of the dexamethasone suppression test (DST), which is commonly used to assess HPA axis function in various clinical contexts.

Analytical Methods for Detection

Radiometric High-Performance Liquid Chromatography

The detection and quantification of 6beta-Hydroxydexamethasone in biological samples have been accomplished using various analytical techniques. Radiometric high-performance liquid chromatography (HPLC) has been employed for the analysis of this metabolite in human liver microsomal incubations . This method provides high sensitivity and specificity for the detection of radiolabeled metabolites.

Liquid Chromatography-Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) represents another powerful technique for the identification and characterization of 6beta-Hydroxydexamethasone. This approach allows for the determination of the molecular mass and structural features of the metabolite, providing valuable information for its unambiguous identification . The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers even greater specificity and sensitivity for the detection of this compound in complex biological matrices.

Gas Chromatography-Mass Spectrometry

Gas chromatography coupled with mass spectrometry (GC-MS) has been utilized for the analysis of 6beta-Hydroxydexamethasone in human plasma samples. This technique has enabled the detection of similar plasma concentrations of both dexamethasone and its 6-beta-hydroxylated metabolite in samples obtained 12-20 hours after oral ingestion of 1.0 mg dexamethasone . This finding has important implications for understanding the pharmacokinetics and bioavailability of dexamethasone.

Pharmacokinetic Considerations

Cross-Reactivity in Immunoassays

An important consideration in the detection and quantification of 6beta-Hydroxydexamethasone is its cross-reactivity in immunoassay methods designed for dexamethasone. Research has shown that in the IgG Corp. radioimmunoassay for plasma dexamethasone, 6beta-Hydroxydexamethasone exhibited moderate cross-reactivity, with a 50% cross-reactivity of approximately 10% . This cross-reactivity may impact the interpretation of dexamethasone levels measured by such assays, potentially leading to overestimation of the parent compound.

Species Variations in Metabolism

Interspecies Differences

The formation of 6beta-Hydroxydexamethasone exhibits notable species-specific variations. Research has demonstrated that among various animal models, hamsters produce the highest amount of this metabolite . These interspecies differences in dexamethasone metabolism have important implications for the extrapolation of animal data to humans and highlight the need for caution when interpreting results from animal studies.

Sex-Specific Variations in Rodents

Intriguingly, dexamethasone hydroxylation in rats displays sex-specific patterns. Male rats produce metabolites in ratios similar to those observed in humans, whereas female rats generate fewer hydroxylated metabolites compared to males . This sexual dimorphism in metabolism may be attributed to differences in the expression or activity of CYP3A enzymes between male and female rats, and represents an important consideration in the use of rodent models for studying dexamethasone metabolism.

Clinical Applications and Research Significance

Biomarker for CYP3A4 Activity

One of the most significant clinical applications of 6beta-Hydroxydexamethasone lies in its utility as a biomarker for CYP3A4 enzyme activity in humans. The quantification of this metabolite in biological samples can provide valuable information about the activity of CYP3A4, an enzyme responsible for the metabolism of numerous drugs and xenobiotics . This application has important implications for personalized medicine and drug dosing strategies.

Inhibition Studies and Drug Interactions

Research on 6beta-Hydroxydexamethasone formation has revealed important information about potential drug interactions involving dexamethasone. Ketoconazole (3 microM) has been shown to completely inhibit 6-beta-hydroxylation, indicating a potential interaction between this antifungal agent and dexamethasone . Other compounds, including ellipticine and gestodene, have also demonstrated marked inhibition of 6-hydroxylation. These findings have implications for the co-administration of dexamethasone with drugs that may affect its metabolism.

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